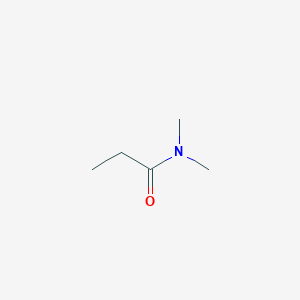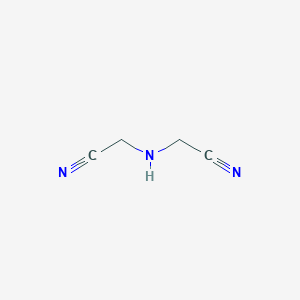
Methyl 2-chlorobenzoate
Descripción general
Descripción
Methyl 2-chlorobenzoate, also known as 2-chlorobenzoic acid methyl ester, is an organic compound belonging to the class of esters. It is a colorless solid with a strong odor and is soluble in organic solvents. This compound is a common intermediate in the synthesis of various compounds, including pharmaceuticals, fragrances, and pesticides.
Aplicaciones Científicas De Investigación
1. Synthesis of 2-Chlorobenzoic Acid
Methyl 2-chlorobenzoate is involved in the synthesis of 2-chlorobenzoic acid, a key intermediate for producing diclofenac sodium. This process typically involves the oxidation of 2-chlorotoluene with ozone. Recent studies have shown that using cobalt (II) acetate as a catalyst increases the oxidation selectivity of the methyl group, yielding 2-chlorobenzoic acid as a major product (Bushuiev, Halstian, & Kotova, 2020).
2. Regioselectivity in Radical Nucleophilic Substitution
This compound is studied for its reactivity in radical nucleophilic substitution reactions. Research has demonstrated the relative reactivity of chlorine as a leaving group in this context, contributing to the understanding of reaction mechanisms in organic chemistry (Montañez, Uranga, & Santiago, 2010).
3. Microbial Transformation Rates in Aquatic Environments
This compound has been used to determine microbial transformation rates in diverse aquatic environments. It serves as a benchmark chemical for understanding the biodegradation process in natural habitats, helping to predict the environmental fate of chlorinated pollutants (Newton, Gattie, & Lewis, 1990).
4. Metabolite in Microbial Degradation
In the microbial degradation of 2-chlorobenzoate, this compound is related to the formation of 2,3-dihydroxybenzoate, a novel metabolite not previously described in this context. This finding contributes to our understanding of microbial degradation pathways (Fetzner, Müller, & Lingens, 1989).
5. Structural and Conformational Studies
It is also used in structural and conformational studies, such as in gas phase electron diffraction combined with ab initio calculations, providing insights into molecular structure and conformation (Takashima et al., 1999).
Safety and Hazards
Methyl 2-chlorobenzoate should not be released into the environment . It is advised to avoid dust formation, ingestion, and inhalation . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water . If swallowed, the victim should drink water and seek medical attention .
Mecanismo De Acción
Target of Action
Methyl 2-chlorobenzoate is an ester that can be synthesized from 2-chlorobenzoyl chloride . It is used as a starting reagent in the synthesis of various quinazolinone derivatives . The primary targets of this compound are the enzymes and proteins involved in the synthesis of these derivatives.
Mode of Action
The compound interacts with its targets by donating its methyl group to the enzymes or proteins, which then incorporate this group into the quinazolinone derivatives . This results in changes to the structure and function of these derivatives.
Biochemical Pathways
It is known that the compound plays a role in the synthesis of quinazolinone derivatives . These derivatives are involved in various biochemical processes, including cell signaling, enzyme inhibition, and possibly others.
Pharmacokinetics
It may be metabolized in the liver and excreted through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific quinazolinone derivatives that are synthesized. These derivatives can have various effects, including inhibiting certain enzymes, altering cell signaling pathways, and potentially affecting cell growth and proliferation .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, its reduction with NaBH4 in diglyme at 162°C affords 2-chlorobenzyl alcohol . Therefore, optimal conditions are necessary for the compound to exert its effects effectively.
Propiedades
IUPAC Name |
methyl 2-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVRNIFMYIJXIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044701 | |
| Record name | Methyl 2-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
610-96-8 | |
| Record name | Methyl 2-chlorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-chlorobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL 2-CHLOROBENZOATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7320 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-chloro-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 2-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-chlorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 2-CHLOROBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G344NES07R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can Methyl 2-chlorobenzoate be utilized in the synthesis of nanostructured materials?
A1: this compound serves as a key building block in the synthesis of functionalized silsesquioxanes, a class of nanostructured materials. In a study by [], researchers successfully synthesized octakis(1-propyl-1H-1,2,3-triazole-4-yl(this compound))octasilsesquioxanes. This involved a two-step process:
Q2: How does the position of the chlorine atom on Methyl chlorobenzoate influence its reactivity with trimethylstannyl anions?
A2: Research suggests that the position of the chlorine atom significantly impacts the reactivity of Methyl chlorobenzoate with trimethylstannyl anions (Me3Sn-) in radical nucleophilic substitution (SRN1) reactions. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[Butyl(ethyl)amino]-2-oxoacetic acid](/img/structure/B147096.png)









